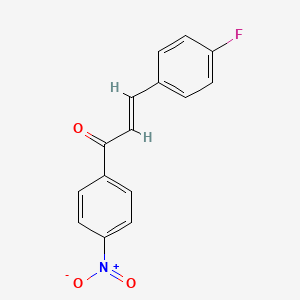

4-Fluoro-4'-nitrochalcone

Description

General Context of Chalcone (B49325) Derivatives: Historical Perspectives and Structural Foundation

Chalcones are a group of aromatic ketones that serve as central precursors in the biosynthesis of flavonoids and isoflavonoids in plants. acs.orgnih.gov Their history in traditional medicine is extensive, with various plant extracts containing chalcone scaffolds being used for a wide range of ailments. encyclopedia.pubjournalejmp.comnih.gov The term "chalcone" itself is derived from the Greek word "chalcos," meaning bronze, a nod to the characteristic color of many of these natural compounds. nih.gov

Structurally, chalcones are characterized by an open-chain flavonoid skeleton, specifically a 1,3-diphenyl-2-propen-1-one framework. nih.govevitachem.comnih.gov This core consists of two aromatic rings (designated as A and B) linked by a three-carbon α,β-unsaturated carbonyl system. nih.govevitachem.com The versatility of this structure allows for a wide array of substitutions on both aromatic rings, leading to a vast library of derivatives with diverse chemical and biological properties. researchgate.net The synthesis of chalcones is often achieved through the Claisen-Schmidt condensation, a base-catalyzed reaction between a substituted benzaldehyde (B42025) and an acetophenone. encyclopedia.pubevitachem.comtsijournals.com

Significance of Fluorine and Nitro Substitutions in Chalcone Scaffolds

The introduction of specific functional groups onto the chalcone backbone can dramatically alter the molecule's properties. In the case of 4-Fluoro-4'-nitrochalcone (B2627323), the presence of a fluorine atom and a nitro group are of particular importance.

Fluorine Substitution: The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance a compound's pharmacological profile. acs.orgnih.govtandfonline.com Due to its small van der Waals radius and high electronegativity, fluorine can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. tandfonline.commdpi.comacs.org The C-F bond is metabolically stable, which can increase the bioavailability and duration of action of a drug. researchgate.net Furthermore, fluorine substitution can alter the electronic properties of the aromatic ring, influencing its reactivity and interactions with biological targets. acs.orgnih.gov

Nitro Group Substitution: The nitro group (NO₂) is a strong electron-withdrawing group that profoundly influences the electronic and biological characteristics of a molecule. nih.govscielo.br Its presence can deactivate the aromatic ring towards electrophilic substitution and increase the molecule's polarity. nih.govscielo.br In the context of medicinal chemistry, the nitro group is often considered a "pharmacophore" and, in some cases, a "toxicophore," as it can be involved in redox reactions within cells, leading to cytotoxic effects against microorganisms and cancer cells. nih.govontosight.ai The bioreduction of the nitro group can generate reactive intermediates that are key to the biological activity of many nitroaromatic drugs. ontosight.aisvedbergopen.com Studies have shown that a nitro group on the B-ring of a chalcone can lead to higher cytotoxicity compared to the parent compound. researchgate.net

Research Trajectory and Emerging Paradigms for this compound

Research into this compound is part of a broader investigation into the therapeutic potential of substituted chalcones. The combination of the fluoro and nitro groups on the chalcone scaffold creates a molecule with unique electronic and steric properties, making it a subject of interest for various biological applications. evitachem.com

Current research paradigms for substituted chalcones, including this compound, are focused on exploring their potential as:

Antimicrobial Agents: Chalcones have demonstrated activity against a range of bacteria and fungi. nih.govresearchgate.netrjptonline.org The presence of electron-withdrawing groups like the nitro group can enhance this activity. rjptonline.org

Anticancer Agents: Many chalcone derivatives have been investigated for their cytotoxic effects on various cancer cell lines. researchgate.netfrontiersin.orgnih.gov The mechanisms often involve the induction of apoptosis and inhibition of cell proliferation.

Anti-inflammatory Agents: Certain chalcones have shown potential in modulating inflammatory pathways. tsijournals.com

Neurological Disorder Treatments: Substituted chalcones are being explored for their potential in treating neurodegenerative diseases like Alzheimer's by inhibiting key enzymes. nih.govmdpi.com

The synthesis of this compound is typically achieved through the Claisen-Schmidt condensation of 4-fluoroacetophenone and 4-nitrobenzaldehyde (B150856). evitachem.com Detailed structural analysis, including crystal structure and Hirshfeld surface analysis, has been performed to understand its molecular conformation. nih.gov

Below is a table summarizing some of the key properties of this compound:

| Property | Value |

| IUPAC Name | (E)-3-(4-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one nih.gov |

| Molecular Formula | C₁₅H₁₀FNO₃ nih.govcymitquimica.com |

| Molecular Weight | 271.24 g/mol nih.govcymitquimica.com |

| Appearance | Dark yellow solid cymitquimica.com |

| Synthesis Method | Claisen-Schmidt condensation evitachem.com |

The ongoing research into this compound and its analogs is driven by the quest for new therapeutic agents with improved efficacy and specificity. The strategic combination of the chalcone scaffold with fluorine and nitro substitutions provides a rich platform for the development of novel bioactive compounds.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(4-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10FNO3/c16-13-6-1-11(2-7-13)3-10-15(18)12-4-8-14(9-5-12)17(19)20/h1-10H/b10-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMQIOFDMELMTTG-XCVCLJGOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)C2=CC=C(C=C2)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemoenzymatic Approaches for 4 Fluoro 4 Nitrochalcone

Conventional Synthetic Pathways: Claisen-Schmidt Condensation Variants

The Claisen-Schmidt condensation is a reliable and classic method for synthesizing chalcones. rasayanjournal.co.insemanticscholar.org This reaction involves the base- or acid-catalyzed condensation of an appropriate substituted benzaldehyde (B42025) with an acetophenone. semanticscholar.org For the synthesis of 4-fluoro-4'-nitrochalcone (B2627323), the specific starting materials are 4-nitroacetophenone and 4-fluorobenzaldehyde (B137897). evitachem.com The reaction proceeds via an aldol (B89426) condensation mechanism to yield the target chalcone (B49325). researchgate.net

The base-catalyzed Claisen-Schmidt condensation is the most common route for producing this compound and its analogs. evitachem.com The reaction typically involves dissolving 4-nitroacetophenone and 4-fluorobenzaldehyde in an alcohol solvent, such as methanol (B129727) or ethanol (B145695). evitachem.commdpi.com A strong base, commonly sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), is then added to catalyze the reaction. evitachem.com

Optimization of reaction conditions is crucial for maximizing the yield and purity of the final product. Key variables include the choice of base, solvent, temperature, and reaction time. For instance, one typical procedure involves stirring equimolar amounts of 4-fluoroacetophenone and 4-nitrobenzaldehyde (B150856) in ethanol, followed by the addition of a sodium hydroxide solution and heating the mixture for several hours. evitachem.com This method has been reported to achieve yields exceeding 90%. evitachem.com The reaction is often monitored using thin-layer chromatography (TLC) to determine its completion. Upon completion, the mixture is typically poured over crushed ice and neutralized with a dilute acid like hydrochloric acid (HCl) to precipitate the crude product. evitachem.comrasayanjournal.co.in

| Starting Materials | Catalyst | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 4-fluoroacetophenone and 4-nitrobenzaldehyde | Sodium Hydroxide (NaOH) | Methanol or Ethanol | Heating for several hours | >90% | evitachem.com |

| 4-methoxyacetophenone and 4-nitrobenzaldehyde | Sodium Hydroxide (NaOH) | Ethanol/Water | Reflux for 2-24 hours | 36-84% | |

| Substituted benzaldehyde and p-nitro acetophenone | Sodium Hydroxide (40%) | Ethanol (90%) | Stirred overnight at room temperature | Not specified | rasayanjournal.co.in |

Beyond traditional base catalysis, alternative and non-conventional methods have been explored for chalcone synthesis to improve efficiency and environmental friendliness. These include microwave-assisted synthesis and solvent-free "grinding" techniques.

Microwave irradiation offers a significant advantage by drastically reducing reaction times from hours to mere minutes, providing a more energy-efficient process compared to conventional heating. jocpr.com In one example of a related chalcone synthesis, reactants were irradiated with microwaves at 160 Watts for 5 minutes. jocpr.com

Solvent-free synthesis is another green chemistry approach. The grinding technique involves physically grinding the solid reactants (e.g., 4-methoxyacetophenone, 4-nitrobenzaldehyde, and a solid NaOH pellet) together in a mortar and pestle for a short period (20–30 minutes) until the mixture solidifies. This method eliminates the need for potentially hazardous organic solvents. researchgate.net Additionally, solid acid catalysts like silica-supported sulfuric acid (SiO2–H2SO4) have been used under solvent-free microwave conditions to synthesize nitrochalcones, often resulting in yields over 80%. researchgate.net

| Method | Catalyst/Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| Grinding Technique | NaOH pellet | Grinding in mortar for 20-30 min | 54.42% | |

| Microwave-Assisted | NaOH | 160 Watt, 5 minutes | 53% | jocpr.com |

| Solvent-Free Microwave | SiO2–H2SO4 | Microwave irradiation | >80% | researchgate.net |

Advanced Synthetic Strategies: Exploring Novel Precursors and Reaction Environments

While Claisen-Schmidt condensation remains the workhorse for synthesizing this compound, advanced strategies explore different precursors and reaction environments. For instance, palladium-catalyzed reactions represent a more modern approach. Some research has focused on the reductive cyclization of 2'-nitrochalcones to form other heterocyclic compounds, indicating the reactivity of the nitro-chalcone scaffold in advanced catalytic systems. depositolegale.it Other advanced methods include rhodium-catalyzed C-H activation and sequential hydroacylation/triazene removal, which use specialized triazene-substituted benzaldehydes as precursors to create complex ketone products, demonstrating the potential for building chalcone-like structures through novel bond formations. acs.org

Purification and Isolation Techniques: Chromatographic and Crystallization Methods

Following synthesis, the crude this compound must be purified to remove unreacted starting materials and by-products. The most common purification techniques are recrystallization and column chromatography. nih.govfigshare.com

Recrystallization is a widely used method for purifying solid compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture, and as the solution cools, the purified compound crystallizes out, leaving impurities behind in the solvent. For chalcones, ethanol or methanol are frequently used as recrystallization solvents. evitachem.com In some cases, a solvent pair like dichloromethane/hexane is employed. mdpi.com

For more rigorous purification or when separating complex mixtures, column chromatography is the method of choice. figshare.comresearchgate.net The crude product is passed through a column packed with a stationary phase, typically silica (B1680970) gel. figshare.comresearchgate.net A solvent system (eluent), such as a mixture of ethyl acetate (B1210297) and petroleum ether, is used to move the components through the column at different rates, allowing for their separation. figshare.comresearchgate.net The purity of the collected fractions is often confirmed by TLC. evitachem.com

The final, purified this compound is typically a dark yellow solid. cymitquimica.com Its structure and high purity are confirmed using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and by its melting point, which is reported to be in the range of 203-206 °C. evitachem.comavantorsciences.com The crystal structure of (E)-3-(4-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one has been determined, revealing a monoclinic crystal system with the space group P 1 21/c 1. nih.gov

Advanced Spectroscopic and Crystallographic Elucidation of 4 Fluoro 4 Nitrochalcone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment.evitachem.comspectrabase.comspectrabase.comnih.govnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. For 4-Fluoro-4'-nitrochalcone (B2627323), both ¹H and ¹³C NMR provide critical data for assigning the positions of atoms and understanding the electronic environment within the molecule.

The ¹H NMR spectrum of this compound displays distinct signals corresponding to the different protons in the molecule. The aromatic protons of the two rings and the vinylic protons of the α,β-unsaturated carbonyl system resonate in specific regions of the spectrum. The proximity of the electron-withdrawing nitro group causes a deshielding effect, shifting the signals of the adjacent aromatic protons to a lower field (higher ppm values), typically observed between δ 8.2 and 8.5 ppm. Conversely, the protons on the fluorine-substituted ring exhibit different chemical shifts influenced by the fluorine atom. The vinylic protons, H-α and H-β, appear as doublets due to their coupling, with a large coupling constant (J value) that confirms the trans configuration of the double bond. rsc.org

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic (Nitro-substituted ring) | 8.2 - 8.5 | m | - |

| Aromatic (Fluoro-substituted ring) | 7.0 - 7.8 | m | - |

| H-β | ~7.9 | d | ~15.5 |

| H-α | ~7.6 | d | ~15.5 |

Note: 'm' denotes multiplet, and 'd' denotes doublet. The exact chemical shifts can vary depending on the solvent and instrument frequency.

¹³C NMR Spectroscopic Analysis: Carbon Environments and Hybridization.evitachem.comspectrabase.comnih.govnih.gov

The ¹³C NMR spectrum provides information about the carbon skeleton of this compound. The carbonyl carbon of the enone system is typically observed at a downfield chemical shift, often around δ 190 ppm, due to its sp² hybridization and the electron-withdrawing nature of the adjacent oxygen atom. The carbons of the aromatic rings appear in the range of δ 120-150 ppm. The carbon atoms bonded to the fluorine and nitro groups exhibit characteristic chemical shifts influenced by the electronic effects of these substituents. The sp² hybridized carbons of the vinylic group also show distinct signals in the spectrum.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~190 |

| Aromatic (C-NO₂) | ~150 |

| Aromatic (C-F) | ~165 (with C-F coupling) |

| Aromatic (Other) | 120 - 140 |

| C-β | ~145 |

| C-α | ~122 |

Note: The exact chemical shifts can vary depending on the solvent and instrument frequency.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Signatures.spectrabase.comspectrabase.comnih.govnih.gov

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups and probing the conformational aspects of this compound.

The IR spectrum of this compound shows characteristic absorption bands for its key functional groups. A strong band corresponding to the C=O stretching vibration of the α,β-unsaturated ketone is typically observed around 1650-1670 cm⁻¹. researchgate.net The asymmetric and symmetric stretching vibrations of the nitro group (NO₂) give rise to strong absorptions at approximately 1520 cm⁻¹ and 1340 cm⁻¹, respectively. researchgate.net The C=C stretching of the vinylic group and the aromatic rings appear in the 1600-1450 cm⁻¹ region. researchgate.net The C-F stretching vibration is usually found in the 1250-1000 cm⁻¹ region.

Table 3: Characteristic IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Frequency (cm⁻¹) |

|---|---|---|

| C=O | Stretching | ~1660 |

| NO₂ | Asymmetric Stretching | ~1520 |

| NO₂ | Symmetric Stretching | ~1340 |

| C=C (Aromatic/Vinylic) | Stretching | 1600 - 1450 |

| C-F | Stretching | 1250 - 1000 |

Conformational Insights from Vibrational Modes

While detailed conformational analysis often requires more advanced computational studies alongside experimental data, vibrational spectroscopy can offer some insights. The position and shape of the carbonyl stretching band can be sensitive to the conformation of the enone system (s-cis vs. s-trans). Subtle shifts in the vibrational frequencies of the aromatic rings can also provide clues about the torsional angles between the rings and the central enone bridge. Raman spectroscopy, which is particularly sensitive to non-polar bonds, complements IR data and can provide further details on the skeletal vibrations of the chalcone (B49325) backbone. acs.org

Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Analysis.evitachem.comspectrabase.com

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation patterns. For this compound, the molecular ion peak ([M]⁺) in the mass spectrum would confirm its molecular formula, C₁₅H₁₀FNO₃, and a molecular weight of approximately 271.24 g/mol . nih.govscbt.com High-resolution mass spectrometry (HRMS) can provide the exact mass, further validating the elemental composition. nih.gov

The fragmentation pattern observed in the mass spectrum provides structural information. Common fragmentation pathways for chalcones involve cleavage at the C-C bonds adjacent to the carbonyl group, leading to the formation of characteristic fragment ions. For this compound, key fragments would likely correspond to the 4-fluorobenzoyl cation and the 4-nitrostyryl cation, among others. The analysis of these fragments helps to confirm the connectivity of the atoms within the molecule.

X-ray Diffraction Studies: Unraveling Solid-State Architecture

X-ray diffraction is a definitive technique for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.orgmatanginicollege.ac.in For this compound, these studies provide a precise map of its solid-state architecture, from individual bond parameters to the intricate network of intermolecular forces that govern its crystal lattice.

Single crystal X-ray diffraction analysis of this compound reveals a nearly planar molecular structure with a trans configuration about the C=C double bond of the enone bridge. testbook.com The molecule, with the chemical formula C₁₅H₁₀FNO₃, crystallizes in the monoclinic space group P 1 21/c 1. mdpi.comnih.gov The nitro group is observed to be nearly coplanar with the benzene (B151609) ring to which it is attached, and this ring is almost parallel to the second, fluorine-substituted benzene ring, with a very small dihedral angle between them. testbook.com

| Selected Bond Lengths (Å) | Selected Bond Angles (°) | ||

|---|---|---|---|

| Bond | Length | Angle | Degree |

| C7=O1 | 1.235 (2) | C5-C6-C7 | 119.34 (16) |

| C8=C9 | 1.312 (2) | O1-C7-C6 | 119.89 (16) |

| C6-C7 | 1.481 (2) | O1-C7-C8 | 122.38 (16) |

| C7-C8 | 1.488 (2) | C9-C8-C7 | 120.48 (16) |

| C9-C10 | 1.465 (2) | C8-C9-C10 | 127.39 (16) |

Data based on the closely related compound (E)-3-(3-fluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one. mdpi.com

The molecule adopts an s-cis configuration concerning the C7=O1 carbonyl group and the C8=C9 double bond. testbook.com This planarity is crucial for the extensive π-conjugation across the molecule.

The solid-state architecture of this compound is stabilized by a network of weak intermolecular interactions. testbook.com In the crystal, molecules are linked by pairs of weak C—H⋯O hydrogen bonds, forming inversion dimers. testbook.com These dimers are further connected through another C—H⋯O hydrogen bond and a C—H⋯F hydrogen bond, creating two-dimensional sheets that are parallel to the (104) crystallographic plane. testbook.com

Beyond these hydrogen bonds, π–π stacking interactions play a significant role in the crystal packing. These interactions occur between the sheets, specifically involving the centroids of both the nitro-substituted and fluoro-substituted benzene rings (Cg1 and Cg2). The centroid–centroid distance between these stacked rings has been measured at 3.8860 (11) Å, indicating a significant cohesive force that helps stabilize the three-dimensional crystal structure. testbook.com This layered supramolecular assembly is a common feature in the crystal packing of many chalcone derivatives. scbt.com

Hirshfeld surface analysis provides a quantitative method for analyzing intermolecular interactions within the crystal. testbook.comrsc.org This analysis maps the electron distribution of a molecule within its crystalline environment, allowing for the visualization and quantification of close contacts.

For this compound, the Hirshfeld analysis reveals the percentage contributions of various intermolecular contacts to the total surface area. The most significant contributions are from H⋯O/O⋯H contacts, which account for 30.2% of the total interactions. These are followed by H⋯H (20.6%), H⋯C/C⋯H (18.0%), H⋯F/F⋯H (13.1%), and C⋯C (10.1%) contacts. testbook.com

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide further detail:

H⋯O/O⋯H contacts appear as sharp spikes, with the shortest contacts corresponding to the C—H⋯O hydrogen bonds. testbook.com

H⋯F/F⋯H contacts are represented by blunt peaks. testbook.com

C⋯C contacts , which include the π–π stacking interactions, are visible as a distinct triangular pattern. testbook.com

The absence of characteristic 'wings' in the fingerprint plot for H⋯C/C⋯H contacts suggests that C—H⋯π interactions are not a significant feature in the crystal packing of this specific compound. testbook.com

| Intermolecular Contact Type | Contribution to Hirshfeld Surface (%) |

|---|---|

| H···O / O···H | 30.2 |

| H···H | 20.6 |

| H···C / C···H | 18.0 |

| H···F / F···H | 13.1 |

| C···C | 10.1 |

Percentage contributions of intermolecular contacts to the Hirshfeld surface of this compound. testbook.com

Electronic Absorption Spectroscopy: UV-Visible Spectral Characteristics and Electronic Transitions

UV-Visible spectroscopy is employed to study the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. libretexts.orgmsu.edu The spectrum of this compound is dictated by its chromophore, which consists of two aromatic rings connected by an α,β-unsaturated carbonyl system, creating an extended conjugated π-electron system. libretexts.org

The electronic transitions observed in molecules like this compound are typically of two main types: π → π* and n → π* transitions. wikipedia.orglibretexts.org

π → π Transitions:* These are high-intensity absorptions that occur when an electron is promoted from a bonding π-orbital to an antibonding π*-orbital. libretexts.org In this compound, the extended conjugation across the aromatic rings and the enone bridge lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), shifting the absorption maximum (λmax) to longer wavelengths, typically above 250 nm. libretexts.org For similar chalcone structures, these transitions are often observed in the 300-350 nm range. rsc.org

n → π Transitions:* These are lower-intensity absorptions resulting from the excitation of an electron from a non-bonding orbital (n), such as the lone pairs on the carbonyl oxygen, to an antibonding π-orbital. matanginicollege.ac.inlibretexts.org These transitions occur at longer wavelengths than π → π transitions but have a much lower molar absorptivity because they are often symmetry-forbidden. matanginicollege.ac.in

Mechanistic Investigations of Biological Activities of 4 Fluoro 4 Nitrochalcone

Antimicrobial Activity: Disruption Mechanisms and Enzyme Inhibition

The structural features of 4-Fluoro-4'-nitrochalcone (B2627323), particularly its α,β-unsaturated ketone core, are associated with its potential as an antimicrobial agent. nih.gov The antimicrobial action of chalcones is often attributed to their ability to interfere with microbial structures and metabolic functions.

Effects on Microbial Cell Integrity and Permeability

The antimicrobial properties of this compound may stem from its ability to disrupt the integrity of microbial cell membranes. evitachem.com The lipophilic nature of the chalcone (B49325) backbone allows it to intercalate into the lipid bilayer of microbial membranes. This insertion can alter membrane fluidity and permeability, leading to the leakage of essential intracellular components, such as ions and metabolites, and ultimately compromising cell viability. The presence of a fluorine atom can enhance membrane permeability compared to analogues with bulkier groups. Furthermore, structure-activity relationship studies of flavonoids have shown that substitutions on the aromatic rings, such as the fluoro and nitro groups present in this compound, can significantly influence antibacterial efficacy. mdpi.com

Inhibition of Essential Microbial Enzymes and Metabolic Pathways

A primary mechanism for the biological activity of chalcones involves the inhibition of essential enzymes. evitachem.com The α,β-unsaturated ketone moiety in this compound acts as a Michael acceptor, making it susceptible to nucleophilic attack by amino acid residues, such as cysteine, within the active sites of microbial enzymes. researchgate.net This covalent modification can lead to irreversible enzyme inactivation, thereby disrupting critical metabolic pathways necessary for microbial survival.

Chalcone derivatives have been shown to inhibit various microbial enzymes, including those involved in carbohydrate metabolism like α-glucosidase and α-amylase. nih.govfrontiersin.org The inhibition of these enzymes interferes with nutrient acquisition and energy production in microbes. While direct studies on this compound are limited, the established reactivity of the chalcone scaffold suggests a strong potential for similar inhibitory actions against a range of essential microbial enzymes.

| Chalcone Derivative Type | Inhibited Enzyme/Process | Potential Effect | Reference(s) |

| General Chalcones | Essential Microbial Enzymes | Disruption of metabolic pathways | evitachem.com |

| Butein (a natural chalcone) | α-glucosidase, α-amylase | Inhibition of carbohydrate metabolism | nih.govfrontiersin.org |

| Fluoro-substituted Chalcones | Various bacterial enzymes | Enhanced inhibitory properties | mdpi.com |

Anticancer Activity: Apoptosis Induction and Cell Cycle Modulation

The anticancer potential of chalcones is a major focus of research, with many derivatives demonstrating the ability to suppress tumor cell growth through various mechanisms. mdpi.comnih.gov The fluorine and nitro substitutions on this compound are thought to enhance its cytotoxic activity against cancer cells. researchgate.net

Activation of Programmed Cell Death Pathways (Apoptosis)

A key mechanism of anticancer action for chalcones is the induction of apoptosis, or programmed cell death. nih.gov Studies on closely related fluorinated and nitro-substituted chalcones have demonstrated their ability to trigger apoptotic pathways in various cancer cell lines. For instance, 4′-amino-4-fluorochalcone has been shown to induce apoptosis in canine malignant histiocytoma cells. nih.gov Similarly, other nitrochalcone derivatives have been found to induce apoptosis in esophageal and breast cancer cells. researchgate.netnih.gov This process often involves the activation of a cascade of enzymes known as caspases, including caspase-7, caspase-8, and caspase-9, which execute the dismantling of the cell. nih.gov The generation of reactive oxygen species (ROS) is another mechanism by which some chalcones stimulate apoptosis.

Table 1: Apoptotic Effects of Related Chalcone Derivatives on Cancer Cell Lines

| Compound | Cancer Cell Line | Observed Effect | Reference(s) |

|---|---|---|---|

| 4-Nitrochalcone | MCF-7, MDA-MB-231 (Breast Cancer) | Cytotoxic activity, induction of cell death | nih.govresearchgate.net |

| 4′-Amino-4-fluorochalcone | DH82 (Canine Malignant Histiocytoma) | Apoptosis induction | nih.gov |

| 2,4,6-trimethoxy-4'-nitrochalcone | Esophageal Cancer Cells | ROS accumulation, apoptosis induction | researchgate.net |

Interference with Cell Cycle Progression

In addition to inducing apoptosis, this compound may exert its anticancer effects by interfering with the cell cycle, leading to arrest at specific checkpoints. nih.gov This disruption prevents cancer cells from proliferating uncontrollably. Numerous synthetic chalcones have been reported to cause cell cycle arrest, frequently at the G2/M or S-G2/M phases. ljmu.ac.uk For example, certain fluorinated chalcones can induce cell cycle arrest at the S-G2/M phase in human melanoma cells. Studies on novel fluorinated chalcone derivatives have also shown cell cycle arrest at the G1 phase in lung carcinoma cells. researchgate.net This interference with cell division is a critical component of the antiproliferative activity of chalcones.

Modulation of Intracellular Signaling Cascades (e.g., PI3K/Akt, MAPK, NF-κB)

Chalcones are known to modulate several intracellular signaling pathways that are crucial for cancer cell survival, proliferation, and inflammation. nih.gov

NF-κB Pathway: The suppression of the nuclear factor-kappa B (NF-κB) signaling pathway is a significant mechanism for the anti-inflammatory and anticancer activities of many chalcones. nih.govacs.org NF-κB is a transcription factor that regulates genes involved in cell survival and inflammation. ljmu.ac.uk The inhibition of NF-κB activation by chalcones can reduce the expression of anti-apoptotic proteins, sensitizing cancer cells to apoptosis. researchgate.net The electrophilic nature of the chalcone core allows it to react with cysteine residues in key proteins of the NF-κB pathway, leading to its inhibition. researchgate.net

PI3K/Akt Pathway: The PI3K/Akt signaling cascade is a critical pathway that promotes cell survival and proliferation. Aberrant activation of this pathway is common in many cancers. Some chalcone derivatives have been shown to inhibit this pathway, contributing to their anticancer effects. ljmu.ac.uk For example, 2,4,6-trimethoxy-4'-nitrochalcone has been found to exert anti-tumor effects by modulating the PI3K/Akt signaling pathway in esophageal cancer cells. researchgate.net

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including the ERK1/2 cascade, is another essential signaling route that controls cell growth, differentiation, and survival. nih.gov The modulation of the MAPK pathway is a documented mechanism for the antiproliferative potential of chalcone derivatives. ljmu.ac.uk

Table 2: Modulation of Signaling Pathways by Related Chalcone Derivatives

| Chalcone Derivative | Signaling Pathway | Effect | Cell Line/Model | Reference(s) |

|---|---|---|---|---|

| 3-Hydroxy-4,3′,4′,5′-tetramethoxychalcone | NF-κB | Potent Inhibition | Lung Cancer Cells | acs.org |

| 2,4,6-trimethoxy-4'-nitrochalcone | PI3K/Akt/ERK1/2 | Inhibition | Esophageal Cancer Cells | researchgate.net |

| General Chalcones | MAPK | Modulation | Various Cancer Cells | ljmu.ac.uk |

Anti-inflammatory Activity: Enzyme and Pathway Inhibition

Chalcones, as a class, are recognized for their anti-inflammatory properties, which are attributed to their ability to interfere with multiple enzymatic and signaling pathways central to the inflammatory response. ljmu.ac.ukmdpi.com The specific substitutions on the chalcone scaffold, such as the fluoro and nitro groups in this compound, are known to modulate these activities. researchgate.netresearchgate.net

A primary mechanism for the anti-inflammatory effect of chalcones is the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX). ljmu.ac.uk These enzymes are crucial for the synthesis of prostaglandins (B1171923) and leukotrienes, which are key mediators of inflammation.

Research has shown that the substitution pattern on the chalcone rings is critical for enzyme inhibition. For instance, synthetic fluoro-hydroxy substituted pyrazole (B372694) chalcones have demonstrated selective inhibitory effects against the COX-2 enzyme, with moderate activity against COX-1. nih.gov Similarly, studies on various chalcone derivatives have identified them as potential inhibitors of lipoxygenase. ljmu.ac.uk Specifically, fluorinated chalcones have been noted for their 5-lipoxygenase (5-LOX) inhibitory action. researchgate.net The inhibitory effects are highly dependent on the structure; chalcones with a 3,4-dihydroxycinnamoyl structure show potent inhibition of 12-lipoxygenase, often more potent than their effect on cyclooxygenase. nih.gov

A study investigating a series of nitrochalcones found a direct correlation between their anti-inflammatory activity and their interaction with COX enzymes. Molecular docking studies confirmed that the anti-inflammatory effects of the most active nitrochalcones were related to their binding affinity with COX-1 and COX-2. mdpi.com This suggests that the nitro-group, a key feature of this compound, plays a significant role in this inhibitory mechanism.

Table 1: Inhibitory Profile of Selected Chalcone Derivatives on Pro-inflammatory Enzymes

| Compound/Class | Target Enzyme(s) | Observed Effect | Reference(s) |

| Fluoro-hydroxy substituted pyrazole chalcones | COX-1, COX-2 | Selective inhibition of COX-2, moderate inhibition of COX-1 | nih.gov |

| Fluorinated chalcones | 5-Lipoxygenase | Reported inhibitory activity | researchgate.net |

| 3,4-Dihydroxychalcone derivatives | 12-Lipoxygenase, Cyclooxygenase | Potent inhibition of 12-lipoxygenase | nih.gov |

| Nitrochalcones (ortho-substituted) | COX-1, COX-2 | High anti-inflammatory activity correlated with enzyme docking | mdpi.com |

| Chalcone derivatives | Secretory Phospholipase A2, COX, LOX | Demonstrated potential as inhibitors | ljmu.ac.uk |

This table presents data on chalcone derivatives to illustrate the general mechanisms attributed to this class of compounds, including those with structural similarities to this compound.

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of genes for pro-inflammatory cytokines, chemokines, and adhesion molecules. ljmu.ac.uk Several natural and synthetic chalcones have been found to suppress the activation of the NF-κB signaling pathway. ljmu.ac.uknih.gov

The mechanism of inhibition often involves preventing the degradation of the inhibitory protein IκBα. This action keeps NF-κB sequestered in the cytoplasm, thereby blocking its translocation to the nucleus where it would initiate the transcription of inflammatory genes. nih.gov For example, the natural chalcone isoliquiritigenin (B1662430) has been shown to prevent NF-κB translocation by inhibiting the phosphorylation and subsequent degradation of IκBα. nih.gov Research on a fluorinated chalcone, 3,4,5-trimethoxy-4′-fluorochalcone, also pointed towards NF-κB inhibition as a key part of its anti-inflammatory action. nih.gov This indicates that the fluorine moiety present in this compound may contribute to activity via this critical pathway.

Consistent with their ability to inhibit pro-inflammatory enzymes and signaling pathways, chalcones can modulate the production of inflammatory mediators. Fluorinated chalcone derivatives have been specifically reported to suppress the production of nitric oxide (NO), a potent inflammatory mediator synthesized by inducible nitric oxide synthase (iNOS). researchgate.net

Vasorelaxant Activity: Endothelial Nitric Oxide Synthase (eNOS) Modulation

In addition to anti-inflammatory effects, certain chalcones exhibit vasorelaxant properties. A study investigating the biological activities of nitro-group-containing chalcones revealed evident vasorelaxant effects. mdpi.com This activity was found to be concentration-dependent and partially dependent on the endothelium. mdpi.com

The mechanism of this vasorelaxant effect was explored, with findings pointing towards the involvement of the nitric oxide pathway. The most pronounced vasorelaxant effects were observed with chalcones that were subsequently investigated for their interaction with endothelial nitric oxide synthase (eNOS), the enzyme responsible for producing NO in blood vessels, which leads to relaxation of the vascular smooth muscle. mdpi.com Molecular docking simulations showed that a highly active chalcone, which featured a nitro group in the para position of the B ring (the 4'-position), interacted favorably with the eNOS enzyme. mdpi.com This provides strong evidence that this compound may exert vasorelaxant effects through the modulation of eNOS.

Table 2: Vasorelaxant Effect of a Nitrochalcone Derivative

| Compound | Position of Nitro Group | Vasorelaxant Activity (Emax %) | Putative Mechanism | Reference(s) |

| Chalcone with nitro group on B ring (para-position) | 4'-position | 81.94 ± 2.50% | Interaction with eNOS enzyme | mdpi.com |

This table highlights the significant vasorelaxant activity of a nitrochalcone structurally related to this compound. Emax represents the maximum effect observed.

Exploration of Other Pharmacological Potential at the Molecular Level

The unique structural characteristics of this compound, specifically the electron-withdrawing fluoro and nitro groups, suggest potential for other pharmacological activities at the molecular level. evitachem.com Chalcones as a class are known to possess a wide array of biological effects, including antimicrobial, antioxidant, and anticancer properties. evitachem.comnih.gov

The introduction of fluorine into a molecular structure can significantly alter physicochemical properties such as metabolic stability and lipophilicity, often enhancing pharmacological effects. researchgate.net Fluorinated chalcones have been investigated for their anticancer and antioxidant activities. researchgate.net For instance, some fluorinated 2'-hydroxychalcones were found to be more potent antioxidant and anti-proliferative compounds than their non-fluorinated hydroxyl counterparts. researchgate.net This enhancement is partly attributed to the metabolic stability of the carbon-fluorine bond. researchgate.net

Furthermore, the nitro group is also a critical substituent. Studies have suggested that the presence and position of a nitro group can be vital for certain biological activities. mdpi.com At the molecular level, chalcones are known to interact with various cellular targets. Their antioxidant activity is often linked to their ability to scavenge free radicals, a property of their conjugated double bond system. evitachem.com Potential antimicrobial actions may arise from the disruption of microbial cell membranes or the inhibition of essential microbial enzymes. evitachem.com

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of 4 Fluoro 4 Nitrochalcone Derivatives

Influence of Substituent Position and Electronic Nature on Bioactivity

The biological activity of chalcone (B49325) derivatives is significantly influenced by the types of substituents on their aromatic rings and the positions of these substitutions. researchgate.net The core structure of chalcones, featuring two aromatic rings linked by an α,β-unsaturated carbonyl system, allows for extensive modification. acs.orgljmu.ac.uk The electronic properties of the substituents, whether they are electron-donating or electron-withdrawing, play a crucial role in modulating the pharmacological profile of these compounds. rjpn.org

The position of the electron-withdrawing nitro (–NO₂) group on the chalcone scaffold is a critical determinant of biological efficacy. mdpi.com Studies on various nitrochalcones reveal that the placement of the –NO₂ group can significantly alter the compound's anti-inflammatory, vasorelaxant, and anticancer activities. mdpi.comresearchgate.net

For instance, in a study of nitro-containing chalcones, derivatives with the nitro group at the ortho position of either aromatic ring (A or B) demonstrated the most potent anti-inflammatory effects. mdpi.comdntb.gov.ua Specifically, compounds with an ortho-nitro substitution showed high percentage inhibition in anti-inflammatory assays, with one derivative exhibiting an 80.77% inhibition rate. mdpi.comdntb.gov.ua In contrast, for vasorelaxant activity, the most effective compound had the nitro group in the para position of ring B, achieving an 81.94% vasorelaxant effect. mdpi.comdntb.gov.ua This highlights that different biological targets may require different substitution patterns for optimal interaction.

Table 1: Effect of Nitro Group Position on Biological Activities of Chalcone Derivatives

| Compound/Substituent Position | Activity Type | Finding | Reference |

|---|---|---|---|

| Nitro group at ortho position (Rings A and B) | Anti-inflammatory | Highest activity, with inhibition up to 80.77% | mdpi.comdntb.gov.ua |

| Nitro group at para position (Ring B) | Vasorelaxant | Highest activity, with an 81.94% effect | mdpi.comdntb.gov.ua |

| Nitro group at para position | Conformation | Enables a more planar molecular structure, enhancing bioactivity. | researchgate.net |

| Nitro group at meta position | Conformation | Can lead to distorted geometries and reduced bioactivity. |

The introduction of fluorine atoms into the chalcone structure is a widely used strategy in medicinal chemistry to enhance pharmacological properties. researchgate.net Fluorine's high electronegativity and small atomic radius can significantly alter a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding interactions, often leading to improved bioactivity. researchgate.netnih.gov

Fluorinated chalcones have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. researchgate.netmdpi.comnih.gov Studies have shown that fluoro-substituted chalcones can be more effective anticancer agents than their non-fluorinated counterparts. scienceandtechnology.com.vn For example, the substitution of hydrogen with fluorine can lead to increased cytotoxicity against cancer cell lines like HepG2. scienceandtechnology.com.vn The position of the fluorine atom is also important; a 4'-F substitution on the A ring has been suggested to contribute positively to the inhibition of HepG2 cells. scienceandtechnology.com.vn

In the context of antimicrobial activity, chalcones with fluoro groups on the B ring have shown enhanced inhibitory activity. nih.gov For instance, compounds derived from a trimethoxy-substituted A ring and a mono-fluoro-substituted B ring exhibited superior inhibition against certain microbes compared to their non-fluorinated analogs. nih.gov The strategic placement of fluorine can therefore be a key factor in designing chalcone derivatives with specific and enhanced activity profiles. ufc.br

The bioactivity of chalcones is a product of the electronic interplay between substituents on the aromatic rings. A comparative analysis of electron-withdrawing groups (EWGs) like nitro (–NO₂) and fluoro (–F) versus electron-donating groups (EDGs) such as methoxy (B1213986) (–OCH₃), methyl (–CH₃), and amino (–NH₂) reveals distinct structure-activity relationships. bohrium.comrsc.orgmdpi.com

Generally, for antimicrobial and some anticancer applications, the presence of EWGs is beneficial. rjpn.org For example, chalcones with a halogen (an EWG) in the para-position of ring B have shown high activity against certain bacterial strains. rsc.org Similarly, the introduction of a nitro group can significantly enhance antifungal properties. nih.gov In some cancer cell lines, chalcones with more electronegative halogens on ring B displayed higher antiproliferative activity, while EDGs had a negative effect on this specific bioactivity. mdpi.com

Conversely, for other biological activities like antioxidant effects, EDGs are often favored. mdpi.com Chalcones with electron-releasing groups such as methoxy or dimethylamino on ring B have been shown to contribute positively to antioxidant activity. mdpi.com In some cases, the electronic effect of the substituent appears less critical than other properties like lipophilicity. For instance, both halogen-substituted (EWG) and methyl-substituted (EDG) chalcones, which are both lipophilic, showed potent antiproliferative activity, suggesting hydrophobicity was the key driver in that context. mdpi.com The optimal choice of substituent—whether donating or withdrawing—is therefore highly dependent on the specific biological target and the desired therapeutic effect. rsc.org

Table 2: Comparative Effects of Electron-Withdrawing and Electron-Donating Groups

| Group Type | Substituent Example | Favored Biological Activity | Reference |

|---|---|---|---|

| Electron-Withdrawing (EWG) | -NO₂, -F, -Cl | Antimicrobial, Anticancer (some cell lines), Anti-inflammatory | rjpn.orgnih.govrsc.org |

| Electron-Donating (EDG) | -OCH₃, -CH₃, -NH₂ | Antioxidant, Antihyperglycemic | acs.orgmdpi.com |

| Lipophilic Groups (can be EWG or EDG) | -Cl, -CH₃ | Antiproliferative (in specific cases) | mdpi.com |

Conformational Dynamics and Their Correlation with Biological Response

The three-dimensional structure and conformational flexibility of chalcones are pivotal to their interaction with biological targets. The molecule's ability to adopt a specific conformation, particularly the degree of planarity across the α,β-unsaturated ketone bridge connecting the two aromatic rings, can significantly influence its biological response.

For 4-Fluoro-4'-nitrochalcone (B2627323), crystallographic studies show that the molecule adopts a relatively planar conformation. nih.gov The dihedral angle (the angle between the two aromatic rings) is a key parameter; a smaller angle indicates greater planarity, which is often crucial for effective π-conjugation throughout the molecule. This planarity facilitates effective intramolecular charge transfer and can stabilize the molecule within the binding pocket of a target protein or enzyme.

The conformational dynamics—the spontaneous switching between different shapes—can modulate the catalytic activity of enzymes and the binding affinity of ligands. elifesciences.orgnih.gov In chalcones, substituents can induce conformational changes. For example, a nitro group at the para position generally supports a planar conformation, whereas substitution at other positions can lead to steric clashes that distort the molecule and reduce its bioactivity. This correlation between molecular shape and biological function underscores the importance of considering the 3D structure in drug design.

Quantifying Structure-Activity Relationships (QSAR) for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational tools used to build mathematical models that correlate the chemical structure of compounds with their biological activity. scispace.comresearchgate.net For chalcone derivatives, QSAR models are developed to predict activities like anticancer, antioxidant, or antimicrobial effects, thereby guiding the synthesis of more potent and selective compounds. scispace.comresearchgate.net

These models are built using a set of known chalcone derivatives and their experimentally measured activities. scirp.org Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include constitutional indices, electronic properties (like dipole moment), and spatial descriptors. scirp.org

Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), a relationship is established between these descriptors and the biological activity. scispace.comscholarsresearchlibrary.com For example, a 3D-QSAR study on chalcone derivatives for cytotoxicity against colon cancer cells identified steric, electrostatic, and hydrophobic fields as key predictors of activity. researchgate.net The resulting models, once validated, can be used to predict the activity of new, unsynthesized chalcone derivatives, saving time and resources in the drug discovery process. scispace.comscholarsresearchlibrary.com

Table 3: Common Descriptors Used in QSAR Models for Chalcones

| Descriptor Type | Examples | Significance | Reference |

|---|---|---|---|

| Quantum Chemical | Electronic Energy, Dipole Moment, HOMO/LUMO energies | Describes the electronic nature and reactivity of the molecule. | scirp.org |

| Topological/Constitutional | Molecular Weight, Atom Counts, Connectivity Indices | Relates to the size and branching of the molecule. | scirp.org |

| 3D Descriptors | Steric Fields (CoMSIA), Hydrophobic Fields | Describes the 3D shape and interaction potential of the molecule. | researchgate.net |

| Physicochemical | LogP (Lipophilicity) | Predicts how the molecule will behave in a biological system (e.g., membrane permeability). | nih.govscirp.org |

Structure-Property Relationships in Nonlinear Optics and Material Science

Chalcones, particularly those with a "push-pull" electronic system, are of significant interest in material science for their nonlinear optical (NLO) properties. researchgate.netresearchgate.net A push-pull system is created by placing an electron-donating group (the "push") on one aromatic ring and an electron-withdrawing group (the "pull") on the other. researchgate.net This arrangement, present in molecules like this compound (where fluorine is weakly withdrawing and nitro is strongly withdrawing, but often paired with a donating group on the other ring in NLO studies), facilitates intramolecular charge transfer (ICT) upon excitation by light.

The efficiency of this ICT is directly related to the magnitude of the third-order NLO susceptibility (χ³) and the molecular hyperpolarizability (γ), which are key parameters for applications in optical limiting and all-optical switching. researchgate.net The structure of the chalcone dictates these properties. For example, a strong donor group (like methoxy, -OCH₃) paired with a strong acceptor group (like nitro, -NO₂) can significantly enhance NLO activity. researchgate.net

The planarity of the molecule and the nature of the π-conjugated bridge are also critical. researchgate.net A more planar structure allows for better delocalization of electrons, which enhances the NLO response. Researchers synthesize and study various chalcone derivatives to understand these structure-property relationships, aiming to develop new materials with superior NLO performance for advanced photonic and optoelectronic devices. researchgate.netscirp.org

Computational and Theoretical Studies on 4 Fluoro 4 Nitrochalcone

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic and geometric characteristics of chalcone (B49325) derivatives. By employing various functionals and basis sets, researchers can accurately predict molecular properties, offering a theoretical framework to complement experimental findings.

Ground State Geometry Optimization and Molecular Conformations

The optimization of the ground state geometry of 4-Fluoro-4'-nitrochalcone (B2627323) is a critical first step in computational analysis. This process identifies the most stable three-dimensional arrangement of the atoms, which is essential for understanding its physical and chemical behavior.

Theoretical calculations, often performed using methods like B3LYP with a 6-311++G(d,p) basis set, are used to determine the optimized molecular geometry. researchgate.net These calculations help in understanding the planarity and conformational stability of the chalcone backbone. For instance, in a related fluorinated chalcone, DFT calculations revealed two stable conformers with a very small energy difference, suggesting that interconversion can occur at room temperature. researchgate.net The chalcone structure is characterized by two benzene (B151609) rings (A and B) linked by a three-carbon α,β-unsaturated ketone system. mdpi.com The planarity of this system is a key determinant of its electronic properties. The presence of substituents, such as the fluoro and nitro groups, can influence the dihedral angles between the phenyl rings and the enone bridge.

The crystal structure of a similar chalcone derivative, (E)-3-(4-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one, has been determined, providing experimental validation for the computed geometries. nih.gov The analysis of crystal packing reveals how intermolecular interactions, such as hydrogen bonds and π-stacking, influence the solid-state conformation. researchgate.netacs.org

Table 1: Selected Bond Lengths and Angles of a Chalcone Derivative

| Parameter | Value |

| C=C Bond Length (enone) | ~1.34 Å |

| C=O Bond Length | ~1.23 Å |

| Dihedral Angle (Ring A - Enone) | Varies |

| Dihedral Angle (Ring B - Enone) | Varies |

Note: The values are approximate and can vary depending on the specific substituents and the computational method used.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Indices

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity of molecules. imperial.ac.uk The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. semanticscholar.org

The energy gap between the HOMO and LUMO (ΔE) is a crucial parameter for determining molecular stability and reactivity. semanticscholar.org A smaller energy gap suggests higher reactivity and lower kinetic stability. researchgate.net For this compound, the electron-withdrawing nitro group and the electronegative fluorine atom significantly influence the energies of the frontier orbitals.

From the HOMO and LUMO energies, several quantum chemical descriptors can be calculated to quantify the reactivity of the molecule. These include:

Ionization Potential (I): The energy required to remove an electron (related to -EHOMO).

Electron Affinity (A): The energy released when an electron is added (related to -ELUMO).

Electronegativity (χ): The tendency of an atom to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating higher reactivity.

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule. semanticscholar.org

Table 2: Calculated Quantum Chemical Descriptors for a Chalcone Derivative

| Parameter | Symbol | Formula |

| Ionization Potential | I | I ≈ -EHOMO |

| Electron Affinity | A | A ≈ -ELUMO |

| Electronegativity | χ | χ = (I + A) / 2 |

| Chemical Hardness | η | η = (I - A) / 2 |

| Chemical Softness | S | S = 1 / η |

| Electrophilicity Index | ω | ω = χ2 / (2η) |

Note: The actual values depend on the computational level of theory.

The distribution of HOMO and LUMO across the this compound molecule indicates the most probable sites for electrophilic and nucleophilic attacks. Generally, the HOMO is localized on the more electron-rich parts of the molecule, while the LUMO is concentrated on the electron-deficient regions.

Electrostatic Potential Surface Analysis and Charge Distribution

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and identifying reactive sites. innovareacademics.in The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential.

Typically, red-colored regions indicate negative electrostatic potential, corresponding to areas with a high electron density that are susceptible to electrophilic attack. These are often associated with electronegative atoms like oxygen and nitrogen. Conversely, blue-colored regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. researchgate.net

For this compound, the MEP analysis would likely reveal a significant negative potential around the oxygen atoms of the carbonyl and nitro groups, making them potential sites for hydrogen bonding and interactions with electrophiles. The fluorine atom also contributes to the negative potential. The hydrogen atoms of the aromatic rings would exhibit a positive potential. This detailed charge distribution information is crucial for understanding intermolecular interactions and the initial steps of a chemical reaction. innovareacademics.in

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

To explore the pharmacological potential of this compound, computational techniques like molecular docking and molecular dynamics simulations are employed. These methods predict how the molecule might interact with biological targets such as enzymes and receptors.

Prediction of Binding Modes and Affinities with Biological Targets

Molecular docking is a computational method that predicts the preferred orientation of a ligand when it binds to a target protein. mdpi.com This technique is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-target interactions.

In the context of this compound, molecular docking studies can be performed against various biological targets known to be modulated by chalcones, such as cyclooxygenase (COX) enzymes, kinases, and microbial enzymes. mdpi.comnih.gov The docking process involves placing the flexible chalcone molecule into the binding site of the rigid or flexible receptor and calculating the binding energy for different conformations. The conformation with the lowest binding energy is considered the most stable binding mode.

The results of molecular docking studies provide valuable information about:

Binding Affinity: A lower binding energy indicates a stronger interaction between the ligand and the target.

Key Intermolecular Interactions: These can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking, which stabilize the ligand-protein complex. researchgate.net

For example, studies on similar nitro-containing chalcones have shown that the position of the nitro group significantly affects their binding affinity and selectivity for enzymes like COX-1 and COX-2. mdpi.com The fluorine substituent can also play a crucial role in enhancing binding affinity through specific interactions within the active site. researchgate.net

Table 3: Hypothetical Molecular Docking Results for this compound with a Target Protein

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355, Ser530 |

| Tyrosine Kinase | -9.2 | Lys720, Asp810, Met790 |

Note: This table is for illustrative purposes only. Actual results would depend on the specific target protein and docking software used.

Simulation of Dynamic Interactions with Enzymes and Receptors

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms and molecules over time, providing insights into the stability of the ligand-protein complex and the conformational changes that may occur upon binding. nih.gov

An MD simulation of the this compound-protein complex, obtained from molecular docking, would involve placing the system in a simulated physiological environment (e.g., a box of water molecules with ions). The simulation would then calculate the forces between all atoms and use Newton's laws of motion to predict their trajectories over a certain period (typically nanoseconds to microseconds).

Analysis of the MD simulation trajectory can reveal:

Stability of the Complex: By monitoring the root-mean-square deviation (RMSD) of the protein and ligand over time, one can assess the stability of the binding pose. A stable RMSD suggests that the ligand remains bound in the predicted orientation.

Flexibility of the Protein: The root-mean-square fluctuation (RMSF) of individual amino acid residues can identify which parts of the protein become more or less flexible upon ligand binding.

Persistence of Key Interactions: MD simulations can show how long the key interactions (e.g., hydrogen bonds) identified in the docking study are maintained over time.

These simulations provide a more realistic and detailed understanding of the dynamic nature of ligand-receptor interactions, which is crucial for the rational design of more potent and selective inhibitors. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling and Descriptor Development

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to ascertain the relationship between the chemical structure of a compound and its biological activity.

Development of Predictive Models for Biological Activities

While specific QSAR models exclusively for this compound are not extensively detailed in the provided search results, the general principles of QSAR modeling are widely applied to chalcone derivatives to predict their biological activities. The development of these models typically involves compiling a dataset of chalcone derivatives with known biological activities, such as anticancer or anti-inflammatory properties.

The process involves several key steps:

Data Set Preparation: A series of chalcone molecules and their corresponding biological activities are collected. This data is then divided into a training set, used to build the model, and a test set, used to validate its predictive power.

Molecular Descriptor Calculation: Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), are employed to create a mathematical equation that correlates the molecular descriptors with the biological activity.

Model Validation: The predictive ability of the QSAR model is rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability. researchgate.net

For instance, 3D-QSAR models have been successfully constructed for other classes of compounds, like quinazolinone derivatives, to guide the development of new antitumor agents. rsc.org These models help in understanding the structure-activity relationships and in designing new compounds with enhanced biological activities. rsc.org

The following table illustrates a hypothetical structure of a QSAR data table that would be used in such a study.

| Compound ID | Molecular Structure | pIC50 (Observed) | pIC50 (Predicted) | Residual |

| 1 | This compound | Data Not Available | Data Not Available | Data Not Available |

| 2 | Chalcone Derivative A | 6.5 | 6.3 | 0.2 |

| 3 | Chalcone Derivative B | 7.2 | 7.1 | 0.1 |

| 4 | Chalcone Derivative C | 5.8 | 5.9 | -0.1 |

Identification of Key Molecular Descriptors Governing Activity

The identification of key molecular descriptors is a crucial outcome of QSAR studies, as it reveals which properties of a molecule are most influential in determining its biological activity. For chalcones, these descriptors often fall into several categories:

Electronic Descriptors: These relate to the distribution of electrons in the molecule. For this compound, the presence of the electron-withdrawing nitro group (-NO2) and the electronegative fluorine atom (-F) significantly impacts its electronic properties. Descriptors such as dipole moment and partial charges on atoms are important.

Steric Descriptors: These describe the size and shape of the molecule. Descriptors like molecular weight, volume, and surface area play a role in how the molecule interacts with its biological target.

Topological Descriptors: These are based on the 2D representation of the molecule and describe the connectivity of atoms.

Quantum-Chemical Descriptors: These are derived from quantum mechanical calculations and provide detailed information about the electronic structure, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a particularly important descriptor as it relates to the molecule's reactivity and stability.

A study on thiazole (B1198619) derivatives identified several key descriptors influencing their biological activity, which could be analogous to those important for chalcones. laccei.org

The table below lists some key molecular descriptors and their calculated values for this compound.

| Descriptor | Value | Significance in QSAR |

| Molecular Weight | 271.24 g/mol cymitquimica.com | Influences transport and binding properties. |

| XLogP3 | 3.1 | A measure of lipophilicity, affecting cell membrane permeability. |

| Polar Surface Area | 62.9 Ų | Impacts drug transport and interaction with polar targets. |

| HOMO-LUMO Gap | Not explicitly found, but generally small for chalcones analis.com.my | Relates to chemical reactivity and kinetic stability. |

| Dipole Moment | Not explicitly found, but significant due to polar groups | Affects intermolecular interactions and binding affinity. |

Crystal Lattice Energy Calculations and Polymorphism Prediction

The study of crystal lattice energy and polymorphism is vital for understanding the solid-state properties of pharmaceutical compounds, which can affect their stability, solubility, and bioavailability.

Computational studies on the unsubstituted chalcone have shown that it is possible to predict its crystal structures with reasonable accuracy. acs.org The lattice energy landscape can reveal multiple possible crystal packings (polymorphs) that are close in energy. For the unsubstituted chalcone, the experimentally observed forms were found to be among the lowest energy structures predicted by Crystal Structure Prediction (CSP) calculations. acs.org This indicates that the computational models for lattice energy are realistic. acs.org

While specific crystal lattice energy calculations for this compound were not found in the search results, the crystal structure has been determined. nih.gov The molecule crystallizes in the monoclinic space group P 1 21/c 1. nih.gov This experimental structure provides a benchmark for future computational predictions of its polymorphism and for calculating its lattice energy. The analysis of packing preferences in a large set of chalcone derivatives has revealed that close packing is a dominant principle, with common motifs like translation-related side-to-side packing being prevalent. acs.org

Crystallographic Data for this compound nih.gov

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P 1 21/c 1 |

| a | 3.8860 Å |

| b | 13.2324 Å |

| c | 24.199 Å |

| α | 90 ° |

| β | 91.963 ° |

| γ | 90 ° |

Computational Analysis of Linear and Nonlinear Optical Properties

Chalcone derivatives are known to possess significant nonlinear optical (NLO) properties, making them of interest for applications in optoelectronics. researchgate.net These properties arise from the delocalization of π-electrons across the α,β-unsaturated ketone bridge that connects the two aromatic rings.

Computational methods, particularly Density Functional Theory (DFT), are widely used to investigate the linear and nonlinear optical properties of chalcones. analis.com.my These calculations can predict properties such as:

Linear Polarizability (α): A measure of how easily the electron cloud of a molecule can be distorted by an external electric field.

First Hyperpolarizability (β): Related to the second-order NLO response, which is responsible for effects like second-harmonic generation (SHG).

Second Hyperpolarizability (γ): Related to the third-order NLO response, which governs phenomena like third-harmonic generation and nonlinear absorption.

Studies on various chalcone derivatives have shown that the presence of electron-donating and electron-accepting groups on the aromatic rings can significantly enhance their NLO properties. analis.com.myresearchgate.net In this compound, the 4-fluorophenyl ring can act as a π-donor system, while the 4-nitrophenyl ring is a strong electron acceptor. This "push-pull" configuration is known to increase the molecular hyperpolarizability.

Theoretical calculations for similar chalcones have yielded large first hyperpolarizability (β) values, indicating their potential as NLO materials. analis.com.my The HOMO-LUMO energy gap is also a critical parameter, with smaller gaps generally correlating with larger hyperpolarizabilities. analis.com.my

Computed Optical Properties for a Representative Chalcone Derivative (3NPP) analis.com.my

| Property | Calculated Value |

| HOMO-LUMO Energy Gap (E_g) | 3.51 eV |

| Total First Hyperpolarizability (β_tot) | 420.51 × 10⁻³⁰ esu |

It is important to note that the values in the table above are for a different chalcone derivative and are presented here to illustrate the typical magnitude of these properties as determined by computational analysis. Specific computational studies on the linear and nonlinear optical properties of this compound would be needed to determine its precise NLO characteristics.

Applications in Advanced Organic Synthesis: 4 Fluoro 4 Nitrochalcone As a Building Block

Precursor for Heterocyclic Compound Synthesis

The α,β-unsaturated carbonyl system of 4-Fluoro-4'-nitrochalcone (B2627323) is an excellent Michael acceptor, making it a key precursor for the synthesis of various five- and six-membered heterocyclic rings through condensation and cyclization reactions. This reactivity allows for the facile introduction of nitrogen and oxygen atoms into a ring system, leading to the formation of biologically significant scaffolds like pyrazolines, isoxazoles, and pyrimidines.

Synthesis of Pyrazolines and Isoxazoles

Pyrazolines: Pyrazoline derivatives, five-membered heterocyclic compounds containing two adjacent nitrogen atoms, are readily synthesized from chalcones. The reaction of this compound with hydrazine (B178648) hydrate (B1144303) is a common and effective method for producing the corresponding pyrazoline. thaiscience.infodergipark.org.tr This reaction typically proceeds via a Michael addition of the hydrazine to the β-carbon of the chalcone (B49325), followed by an intramolecular cyclization and dehydration. dergipark.org.tr The reaction is often carried out in a suitable solvent such as ethanol (B145695), and may be catalyzed by a small amount of acid, like glacial acetic acid. thaiscience.info Microwave irradiation has also been employed to accelerate this transformation, significantly reducing reaction times. thaiscience.info The resulting pyrazoline incorporates the fluoro- and nitro-substituted phenyl rings from the parent chalcone.

General Reaction Scheme for Pyrazoline Synthesis:

Isoxazoles: Isoxazoles, five-membered heterocycles containing adjacent oxygen and nitrogen atoms, can also be synthesized from this compound. The standard method involves a cyclocondensation reaction with hydroxylamine (B1172632) hydrochloride. rasayanjournal.co.in The reaction conditions can be varied, using either an acidic medium like glacial acetic acid or a basic medium with a reagent such as sodium hydroxide (B78521) in ethanol. rasayanjournal.co.in The reaction proceeds through the initial formation of an oxime, followed by intramolecular cyclization to yield the isoxazole (B147169) ring.

General Reaction Scheme for Isoxazole Synthesis:

The following table summarizes the general conditions for the synthesis of these heterocycles from fluorinated chalcones.

| Heterocycle | Reagent | Typical Conditions |

| Pyrazoline | Hydrazine Hydrate (or its derivatives) | Reflux in ethanol with a catalytic amount of glacial acetic acid. thaiscience.info |

| Isoxazole | Hydroxylamine Hydrochloride | Reflux in ethanol with a base (e.g., NaOH) or in glacial acetic acid. rasayanjournal.co.in |

Derivatization to Pyrimidines and Other Heterocycles

Pyrimidines: The chalcone scaffold is a key starting material for the synthesis of pyrimidines, which are six-membered heterocyclic aromatic compounds containing two nitrogen atoms. This compound can undergo a cyclocondensation reaction with various nitrogen-containing reagents such as urea (B33335), thiourea (B124793), or guanidine (B92328) hydrochloride to yield the corresponding pyrimidine (B1678525) derivatives. These reactions are typically carried out in a basic medium, such as an ethanolic solution of potassium hydroxide. The reaction mechanism involves a Michael addition followed by cyclization and subsequent dehydration/oxidation to form the aromatic pyrimidine ring. The use of urea leads to a 2-hydroxypyrimidine, thiourea yields a 2-mercaptopyrimidine, and guanidine results in a 2-aminopyrimidine.

The table below outlines the reagents used to derive different pyrimidine structures from chalcones.

| Reagent | Resulting Pyrimidine Derivative |

| Urea | 2-Oxo-(1H)pyrimidine |

| Thiourea | 2-Thioxo-(1H)pyrimidine |

| Guanidine Hydrochloride | 2-Amino-pyrimidine |

Construction of Complex Chalcone Derivatives for Enhanced Properties

Beyond serving as a precursor for heterocycles, this compound can be chemically modified to construct more complex chalcone derivatives. The presence of the nitro and fluoro groups influences the electronic properties of the molecule, and further derivatization can be used to modulate these properties for specific applications.

One common strategy involves the reduction of the nitro group to an amine. This transformation can be achieved using various reducing agents, such as tin(II) chloride in an acidic medium. The resulting aminochalcone is a versatile intermediate that can undergo a wide range of subsequent reactions, including diazotization and coupling reactions, or acylation to form amides. These modifications can significantly alter the biological properties of the chalcone. For instance, the introduction of different substituents can enhance activities such as anticancer or antimicrobial effects. smolecule.comnih.gov